molecular formula C41H76O5 B1240959 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol

1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol

Cat. No. B1240959
M. Wt: 649 g/mol
InChI Key: BRTWZKUDSRQGQH-NFIJARSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:1(9Z)/22:1(13Z)/0:0)[iso2], also known as DAG(16:1/22:1) or diacylglycerol(38:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/22:1(13Z)) pathway. DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:1(13Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:1(13Z)/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:1(13Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:1(13Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:1(9Z)/22:1(13Z)/0:0) is a diglyceride.

Scientific Research Applications

New Galactolipids from Marine Microalgae

Research on marine bacillariophycean microalgae, specifically Nitzschia sp., has led to the isolation of new galactopyranosyldiacylglycerols, including compounds structurally similar to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol. These compounds have potential applications in understanding marine microalgal lipid metabolism and bioactive compounds production (Son et al., 2001).

Diacylglycerol Kinase Substrate Suitability

Studies on rat brain microsomes have examined the relative suitability of various molecular species of 1,2-diacyl-sn-glycerols, including those similar to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol, as substrates for diacylglycerol kinase. This enzyme plays a critical role in signal transduction processes (Holub & Piekarski, 1978).

Molecular Organization and Motions in Crystalline Forms

Research involving saturated acylglycerols, which are structurally related to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol, has provided insights into the molecular organization and dynamics in various polymorphic forms. These studies are pivotal in understanding lipid crystallography and molecular behavior (Guo & Hamilton, 1995).

Interfacial Conformation and Transbilayer Movement

The study of diacylglycerols' interaction with phosphatidylcholine bilayers offers insights into the interfacial conformation and transbilayer movement of molecules akin to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol. This research is crucial for understanding membrane dynamics and lipid-protein interactions (Hamilton et al., 1991).

Cellular Organization of Glycerolipid Metabolism

Studies on glycerolipid metabolism in plants provide a framework for understanding the cellular organization and specific roles of various glycerolipids, including those structurally related to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol (Roughan & Slack, 1982).

properties

Product Name

1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol

Molecular Formula

C41H76O5

Molecular Weight

649 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (Z)-docos-13-enoate

InChI

InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h14,16-18,39,42H,3-13,15,19-38H2,1-2H3/b16-14-,18-17-/t39-/m0/s1

InChI Key

BRTWZKUDSRQGQH-NFIJARSKSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

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